(E)-Amino(methylimino)methanesulfinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino(methylimino)methanesulfinic acid typically involves the reaction of formamidine with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{HN=C(NH₂)₂ + SO₂ → HN=C(NH₂)SO₂H} ]
This reaction is usually conducted in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
On an industrial scale, the production of amino(methylimino)methanesulfinic acid involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Amino(methylimino)methanesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Amino(methylimino)methanesulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of amino(methylimino)methanesulfinic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid (CH₃SO₃H)
- Trifluoromethanesulfonic acid (CF₃SO₃H)
- Thiourea dioxide (HN=C(NH₂)SO₂H)
Uniqueness
Amino(methylimino)methanesulfinic acid is unique due to its specific structure, which includes both an imino and a sulfinic acid group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
108249-21-4 |
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Molecular Formula |
C2H6N2O2S |
Molecular Weight |
122.15 g/mol |
IUPAC Name |
amino(methylimino)methanesulfinic acid |
InChI |
InChI=1S/C2H6N2O2S/c1-4-2(3)7(5)6/h1H3,(H2,3,4)(H,5,6) |
InChI Key |
XRYLFPHAJMJQMC-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)S(=O)O |
Origin of Product |
United States |
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